molecular formula C15H11ClOS B14547313 2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene CAS No. 61995-98-0

2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene

Cat. No.: B14547313
CAS No.: 61995-98-0
M. Wt: 274.8 g/mol
InChI Key: NZIIPOZTGWIOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene is a chemical compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a chloro and methoxy substituent on a naphthalene ring, which is further connected to a thiophene ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, the reaction would involve the coupling of 6-chloro-4-methoxynaphthalene with a thiophene boronic acid derivative under mild conditions .

Another method involves the direct C-H arylation of thiophenes with aryl halides using a palladium catalyst. This method is efficient and can be performed under phosphine-free conditions, making it environmentally friendly .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced chloro or methoxy derivatives

    Substitution: Nitro or sulfonyl derivatives

Scientific Research Applications

2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-4-methoxynaphthalen-1-yl)thiophene is unique due to the presence of both chloro and methoxy substituents on the naphthalene ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

61995-98-0

Molecular Formula

C15H11ClOS

Molecular Weight

274.8 g/mol

IUPAC Name

2-(6-chloro-4-methoxynaphthalen-1-yl)thiophene

InChI

InChI=1S/C15H11ClOS/c1-17-14-7-6-12(15-3-2-8-18-15)11-5-4-10(16)9-13(11)14/h2-9H,1H3

InChI Key

NZIIPOZTGWIOIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=CC2=C(C=C1)C3=CC=CS3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.